2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol
Description
Contextualizing 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol within Contemporary Chemical Research
The compound this compound is a distinct molecule that integrates several key functionalities, positioning it as a subject of interest in synthetic and medicinal chemistry. While specific research dedicated exclusively to this compound is not extensively documented in public literature, its structural architecture is representative of molecular designs currently being explored for various applications. The study of such multifaceted compounds is driven by the quest to develop novel molecules with specific, predictable, and enhanced properties. The convergence of an aromatic, halogenated moiety (2-chlorobenzyl), a strained ring system (cyclopropyl), and a versatile linker (aminoethanol) within a single molecule provides a platform for fine-tuning chemical and physical characteristics.
Rationale for Academic Investigation of Substituted Aminoethanol Compounds
Substituted aminoethanols are a class of organic compounds that command significant academic and industrial attention. Their bifunctional nature, containing both an amine and an alcohol group, makes them versatile building blocks, or scaffolds, in the synthesis of more complex molecules. researchgate.net In medicinal chemistry, the aminoethanol framework is a core component of many biologically active compounds and pharmaceuticals. nih.gov
The rationale for their investigation is multifaceted:
Pharmaceutical Scaffolding: They serve as foundational structures for the development of new therapeutic agents. researchgate.net The ability to modify the substituents on the nitrogen atom and the ethanol (B145695) backbone allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of drug discovery. steeronresearch.com
Industrial Applications: Aminoethanols are utilized across various industries as buffering agents, emulsifiers, and corrosion inhibitors. nbinno.com Research into new substituted versions aims to enhance these properties for specialized applications, such as in gas treatment to remove impurities like carbon dioxide. nbinno.comresearchgate.net
Biological Significance: Ethanolamine (B43304) itself is a naturally occurring compound found in mammalian tissues and is a crucial component of phospholipids (B1166683) that form cellular membranes. nih.gov This biological relevance inspires research into synthetic analogues that can interact with or mimic biological systems.
Overview of Key Structural Motifs: 2-Chlorobenzyl, Cyclopropyl (B3062369), and Aminoethanol Functionalities
The specific properties and potential reactivity of this compound are best understood by examining its three primary structural components.
The 2-chlorobenzyl group is a substituted aromatic moiety that plays a significant role as a synthetic intermediate and a modulator of molecular properties. The benzyl (B1604629) group itself offers a rigid aromatic core, while the chlorine atom at the ortho position introduces specific electronic and steric effects.
Reactivity: The benzylic carbon (the CH₂ group attached to the benzene (B151609) ring) exhibits enhanced reactivity due to the stabilizing effect of the adjacent aromatic ring on radicals, cations, and anions. wikipedia.org This facilitates a variety of chemical transformations at this position. The presence of the chlorine atom, an electron-withdrawing group, can influence the reaction pathways and rates at both the benzylic position and on the aromatic ring itself.
Synthetic Intermediate: Compounds containing the 2-chlorobenzyl group, such as 2-chlorobenzyl alcohol and 2-chlorobenzyl chloride, are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com They can be used to introduce the 2-chlorobenzyl fragment into larger molecules through reactions like nucleophilic substitution.
Table 1: Properties of Key 2-Chlorobenzyl Precursors
| Property | 2-Chlorobenzyl alcohol | 2-Chlorobenzyl chloride |
|---|---|---|
| CAS Number | 17849-38-6 sigmaaldrich.com | 611-19-8 nih.gov |
| Molecular Formula | C₇H₇ClO sigmaaldrich.com | C₇H₆Cl₂ nih.gov |
| Molecular Weight | 142.58 g/mol sigmaaldrich.com | 161.03 g/mol |
| Boiling Point | 227 °C sigmaaldrich.com | 213 °C nih.gov |
| Melting Point | 69-71 °C sigmaaldrich.com | -17 °C nih.gov |
The cyclopropyl group is a three-membered carbocyclic ring that is of great interest to organic chemists due to its unique structural and electronic properties. researchgate.net Its inclusion in a molecule can significantly alter its physical and biological characteristics.
Ring Strain and Reactivity: The bond angles in a cyclopropane (B1198618) ring are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons. This significant angle strain makes the ring susceptible to ring-opening reactions, a property that is harnessed in organic synthesis to create more complex structures. fiveable.menih.gov
Electronic Properties: The C-C bonds in cyclopropane have a high degree of p-character, giving the ring properties that resemble those of a double bond. This allows it to participate in a variety of chemical transformations. fiveable.me
Medicinal Chemistry Applications: In drug design, the cyclopropyl group is often used as a "bioisostere" for other groups, like a gem-dimethyl or vinyl group. Its small, rigid nature can improve a molecule's binding affinity to a biological target and enhance its metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. researchgate.nethyphadiscovery.com This can lead to improved pharmacokinetic profiles. fiveable.me
The aminoethanol core provides a flexible and functional linker within the target molecule. It consists of an ethyl chain substituted with both a hydroxyl (-OH) group and an amino (-NH-) group.
Versatility: The presence of both an amine and an alcohol allows for a wide range of chemical modifications. The amine can act as a base or a nucleophile, while the alcohol can be converted into ethers, esters, or other functional groups. This dual functionality makes the aminoethanol scaffold a versatile building block for constructing diverse molecular architectures. nbinno.com
Physicochemical Properties: The hydroxyl and amino groups are capable of hydrogen bonding, which can influence the solubility, melting point, and boiling point of the compound. The ability to form hydrogen bonds is also crucial for molecular recognition and binding to biological targets.
Precursor in Synthesis: Aminoethanols are key starting materials in the synthesis of a wide array of compounds, including pharmaceuticals and specialty chemicals. nbinno.com For instance, they can be used to prepare morpholine (B109124) derivatives, which are another important class of compounds in medicinal chemistry. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-[(2-BroMo-benzyl)-cyclopropyl-aMino]-ethanol appchemical.com |
| 2-[Benzyl(cyclopropylmethyl)amino]ethanol |
| 2-chlorobenzyl alcohol sigmaaldrich.com |
| 2-chlorobenzyl chloride nih.gov |
| 2-[(N-benzyl-N-phenyl)amino]ethanol google.com |
| Aminoethanol (Ethanolamine) nbinno.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-12-4-2-1-3-10(12)9-14(7-8-15)11-5-6-11/h1-4,11,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYWFWJIDTCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Chloro Benzyl Cyclopropyl Amino Ethanol
Retrosynthetic Analysis of 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol
A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-N bonds, given that methods for their formation are well-established in organic synthesis.
Primary Disconnection Approach:
The most straightforward retrosynthetic disconnection involves breaking the two C-N bonds originating from the nitrogen atom. This leads to three primary synthons: a 2-chlorobenzyl cation equivalent, a cyclopropyl (B3062369) cation equivalent, and an ethanolamine (B43304) anion equivalent. In a forward synthesis, this translates to reacting a primary or secondary amine with appropriate alkylating agents.
Route A: Disconnecting the 2-chlorobenzyl group first suggests a precursor like 2-(cyclopropylamino)ethanol (B1357452), which can then be alkylated with a 2-chlorobenzyl halide.
Route B: Alternatively, disconnecting the cyclopropyl group suggests N-(2-chlorobenzyl)ethanolamine as a key intermediate, which would then be reacted with a cyclopropylating agent.
Route C: A third approach involves disconnecting both alkyl groups from an ethanolamine backbone, suggesting a one-pot or sequential alkylation strategy.
A further disconnection of the aminoethanol moiety itself can be envisioned, for instance, through a reductive amination pathway. This would involve a carbonyl compound and an amine, highlighting the versatility of synthetic planning for this molecule.
Direct Synthetic Approaches to this compound
Based on the retrosynthetic analysis, several direct synthetic methodologies can be employed to construct this compound. These approaches primarily revolve around amination, alkylation, and reductive amination reactions.
The core aminoethanol structure can be formed through various amination strategies. A common method involves the ring-opening of ethylene (B1197577) oxide with a suitable amine. For instance, reacting cyclopropylamine (B47189) with ethylene oxide would yield 2-(cyclopropylamino)ethanol, a key intermediate for subsequent alkylation.
Another approach is the reaction of ethanolamine with a source of the cyclopropyl group, although this is generally less direct. The synthesis of vicinal amino alcohols can also be achieved through more advanced methods like aza-Wacker cyclizations of allylic alcohol derivatives, offering stereocontrol if required. nih.gov
Alkylation of a primary or secondary amine is a fundamental and widely used method for the synthesis of more substituted amines.
Sequential Alkylation: A common and practical approach would be a two-step alkylation. This could start with ethanolamine, which is first cyclopropylated and then benzylated, or vice-versa. For example, 2-(cyclopropylamino)ethanol can be reacted with 2-chlorobenzyl chloride in the presence of a base to yield the final product. The choice of base and solvent is crucial to minimize side reactions, such as quaternization of the nitrogen atom.
A patent for a similar compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, describes a method where N-benzylaniline is reacted with ethylene oxide. google.com This suggests that N-(2-chlorobenzyl)cyclopropylamine could similarly be reacted with ethylene oxide to produce the target molecule.
| Step | Reactants | Reagents/Conditions | Product | Notes |
| 1 | Cyclopropylamine, Ethylene Oxide | Solvent (e.g., Methanol), RT | 2-(cyclopropylamino)ethanol | Ring-opening of epoxide |
| 2 | 2-(cyclopropylamino)ethanol, 2-Chlorobenzyl chloride | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | This compound | N-alkylation |
Interactive Data Table: Sequential Alkylation Strategy
Reductive amination is a powerful and versatile method for forming C-N bonds and is a highly plausible route for synthesizing the target compound. wikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.comyoutube.com
A potential reductive amination strategy could involve the reaction of 2-(cyclopropylamino)ethanol with 2-chlorobenzaldehyde (B119727). The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which selectively reduces the intermediate iminium ion over the starting aldehyde. chemistrysteps.com
The general mechanism involves the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent. chemistrysteps.com This one-pot procedure is often highly efficient and avoids the handling of potentially unstable imine intermediates. youtube.com The use of heterogeneous catalysts for reductive amination is also a growing area of interest, offering advantages in terms of catalyst separation and recycling. mdpi.com
| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product |
| 2-Chlorobenzaldehyde | 2-(Cyclopropylamino)ethanol | Sodium triacetoxyborohydride | Weakly acidic (e.g., Acetic acid), Solvent (e.g., Dichloromethane) | This compound |
Interactive Data Table: Reductive Amination Pathway
Preparation of Key Precursors and Intermediates for this compound Synthesis
2-Chlorobenzyl chloride is a key electrophile for the N-alkylation step. It can be synthesized through several methods:
Chlorination of 2-Chlorotoluene: A common industrial method involves the free-radical chlorination of 2-chlorotoluene. This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide. prepchem.com The reaction needs to be carefully controlled to favor monochlorination at the benzylic position.
From 2-Chlorobenzyl Alcohol: 2-Chlorobenzyl alcohol can be converted to 2-chlorobenzyl chloride using various chlorinating agents, such as thionyl chloride (SOCl2) or concentrated hydrochloric acid. The hydrolysis of 2-chlorobenzyl chloride can also be a route to the corresponding alcohol, which might be used in other synthetic strategies. Kinetic studies have shown that benzyl (B1604629) chlorides can be converted to their corresponding alcohols via benzoate (B1203000) esters to avoid the formation of dibenzyl ethers. researchgate.net
Other Derivatives: Other derivatives of 2-chlorobenzyl precursors can also be synthesized. For instance, 2-chlorobenzaldehyde, a key component in the reductive amination pathway, can be prepared by the oxidation of 2-chlorobenzyl alcohol. The synthesis of 2-chlorobenzyl alcohol itself can be achieved through the reduction of 2-chlorobenzoic acid or its esters. chemicalbook.com
| Starting Material | Reagents/Conditions | Product | Yield |
| 2-Chlorotoluene | Sulfuryl chloride, Benzoyl peroxide, Heat | 2-Chlorobenzyl chloride | 85% |
| 2-Chlorotoluene | Gaseous chlorine, Heat | 2-Chlorobenzyl chloride | 75% |
| Ethyl 2-Chlorobenzoate | Ruthenium complex, Potassium methoxide, H2, 100°C | 2-Chlorobenzyl alcohol | 92% |
Interactive Data Table: Synthesis of 2-Chlorobenzyl Precursors. prepchem.comchemicalbook.com
Synthetic Routes to Cyclopropyl-Containing Amine/Alcohol Precursors
The construction of the target molecule relies on the availability of key precursors containing the cyclopropyl moiety. Two primary starting materials can be envisaged: cyclopropylamine and its derivatives.
Cyclopropylamine Synthesis: Cyclopropylamine is a crucial intermediate and can be synthesized through various methods. google.com A common industrial route starts from gamma-butyrolactone. This is converted to a 4-chlorobutyrate ester, which is then cyclized to form a cyclopropanecarboxylate (B1236923) ester. Subsequent amidation of the ester yields cyclopropanecarboxamide (B1202528), which is then converted to cyclopropylamine via a Hofmann rearrangement. google.comgoogleapis.comgoogle.com An alternative patented process involves the direct ammoniation of a hindered cyclopropanecarboxylate ester in the presence of an alkali metal salt of a polyol to form cyclopropanecarboxamide in high yields. google.comgoogleapis.com
Synthesis of Substituted Cyclopropylamines: For more complex analogues, methods for producing substituted cyclopropylamines are necessary. A recently developed method allows for the synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity from readily available α-chloroaldehydes. This process involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. chemrxiv.org
N-Benzylation of Cyclopropylamine: To form the secondary amine precursor, N-(2-chlorobenzyl)cyclopropanamine chemspider.com, a standard approach is the reductive amination of 2-chlorobenzaldehyde with cyclopropylamine. This reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents and catalysts can be employed to facilitate this transformation. mdpi.comresearchgate.net
Alternatively, direct N-alkylation of cyclopropylamine with 2-chlorobenzyl chloride or bromide could be employed, though this method runs the risk of over-alkylation, producing the tertiary amine directly along with quaternary ammonium (B1175870) salts. organic-chemistry.orgacs.org
Formation of Aminoethanol Building Blocks
The aminoethanol moiety is a common structural motif. The final step in the synthesis of this compound would likely involve the introduction of the 2-hydroxyethyl group onto the secondary amine precursor, N-(2-chlorobenzyl)cyclopropanamine.
A highly effective and direct method for this transformation is the reaction of the secondary amine with ethylene oxide. This reaction involves the nucleophilic attack of the amine on the epoxide ring, leading to ring-opening and the formation of the desired aminoethanol. This method is used industrially for the synthesis of other N-substituted ethanolamines, such as 2-(ethylamino)ethanol. chemicalbook.com
Another common strategy is the N-alkylation of the secondary amine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This is a classical nucleophilic substitution reaction, typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. organic-chemistry.org
The following table summarizes potential synthetic pathways to the target compound and its key intermediates.
| Precursor 1 | Precursor 2 | Reaction Type | Intermediate/Product |
| Cyclopropylamine | 2-Chlorobenzaldehyde | Reductive Amination | N-(2-Chlorobenzyl)cyclopropanamine |
| Cyclopropylamine | 2-Chlorobenzyl chloride | N-Alkylation | N-(2-Chlorobenzyl)cyclopropanamine |
| N-(2-Chlorobenzyl)cyclopropanamine | Ethylene Oxide | Epoxide Ring Opening | This compound |
| N-(2-Chlorobenzyl)cyclopropanamine | 2-Chloroethanol | N-Alkylation | This compound |
Advanced Synthetic Methodologies Applied to this compound and Analogues
Modern synthetic chemistry offers a range of advanced methodologies that could be applied to the synthesis of the target compound, potentially offering improvements in selectivity, efficiency, and environmental impact.
Stereoselective Synthesis Approaches
The target molecule, this compound, is achiral. However, for the synthesis of chiral analogues, stereoselective methods are paramount. The synthesis of chiral amino alcohols is a well-developed field. nih.gov
Key strategies for stereoselective synthesis include:
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes into enantiopure β-amino alcohols. diva-portal.org
Nucleophilic Addition to α-Amino Aldehydes: The stereochemical outcome of nucleophilic additions to chiral α-amino aldehydes can be controlled to produce specific diastereomers of amino alcohols. diva-portal.org
Enzymatic Synthesis: Biocatalytic methods, using enzymes like aldolases and imine reductases (IREDs), can achieve high stereoselectivity in the formation of amino-diols and amino-polyols from simple starting materials. nih.gov
Electrocatalytic Methods: Recent advancements have demonstrated the use of stereoselective electrocatalytic decarboxylative transformations, using chiral carboxylic acids derived from amino acids like serine, to produce a diverse range of enantiopure amino alcohols. nih.gov
Green Chemistry Protocols in Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis of amines and amino alcohols, several greener approaches have been developed.
Aqueous Media and Microwave Irradiation: Performing N-alkylation reactions in water, often accelerated by microwave irradiation, can provide a more sustainable alternative to traditional solvent-based methods. researchgate.netrsc.org This approach can lead to shorter reaction times and higher yields without the need for transition metal catalysts. researchgate.net
Catalyst-Free Reactions: Certain N-alkylation reactions can be performed under catalyst-free conditions in aqueous solutions, offering a simple and environmentally friendly route to tertiary amines. researchgate.net
Use of Alcohols as Alkylating Agents: The "borrowing hydrogen" or "hydrogen auto-transfer" strategy allows for the use of alcohols as alkylating agents for amines, with water being the only byproduct. rsc.org This atom-economical process is often catalyzed by transition metals like palladium or ruthenium. organic-chemistry.orgrsc.org
Phase Transfer Catalysis (PTC): PTC can facilitate reactions between reagents in immiscible phases, often allowing for milder reaction conditions, reduced solvent usage, and the use of non-toxic catalysts. mdpi.com
Metal-Catalyzed and Catalyst-Free Synthetic Routes
Both metal-catalyzed and catalyst-free methods are central to modern amine synthesis.
Metal-Catalyzed Routes: Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient construction of C-N bonds. acs.org
Palladium and Ruthenium Catalysis: Palladium and ruthenium complexes are widely used to catalyze the N-alkylation of amines with alcohols. organic-chemistry.orgrsc.org
Copper Catalysis: Copper-catalyzed systems, sometimes activated by light (photoredox catalysis), can effect the coupling of amines with alkyl electrophiles to form tertiary amines. researchgate.net
Cobalt Catalysis: Cobalt nanoparticles have been shown to be effective catalysts for the N-alkylation of amides with alcohols. rsc.org
Hydroamination: The direct addition of an amine's N-H bond across an alkene (hydroamination) is an atom-economical route to secondary and tertiary amines, often catalyzed by transition metals. acs.org
Catalyst-Free Routes: While often requiring harsher conditions, catalyst-free methods offer simplicity and avoid potential metal contamination of the final product.
Nucleophilic Substitution: The direct reaction of a secondary amine with an alkyl halide (e.g., 2-chloroethanol) is a fundamental, catalyst-free method for forming tertiary amines. organic-chemistry.org
Borane Catalysis: Tris(pentafluorophenyl)borane, a metal-free Lewis acid, can catalyze the N-alkylation of amines with esters. rsc.org
Aqueous N-Alkylation: As mentioned under green chemistry, the N-alkylation of amines with alkyl halides can proceed efficiently in aqueous media under microwave irradiation without any catalyst. researchgate.netresearchgate.net
The following table compares various advanced synthetic strategies.
| Methodology | Key Features | Potential Application |
| Stereoselective Synthesis | Creates specific stereoisomers; often uses chiral catalysts or starting materials. nih.govdiva-portal.org | Synthesis of chiral analogues of the target compound. |
| Green Chemistry Protocols | Uses environmentally friendly solvents (e.g., water), reduces waste, improves atom economy. researchgate.netrsc.org | Sustainable production of the target compound. |
| Metal-Catalyzed Synthesis | High efficiency and selectivity, often under mild conditions; broad substrate scope. acs.orgrsc.org | Final N-alkylation steps or formation of precursors. |
| Catalyst-Free Synthesis | Simplicity, cost-effectiveness, avoids metal contamination. researchgate.netrsc.org | N-alkylation steps, particularly with reactive electrophiles. |
Chemical Reactivity and Transformation Studies of 2 2 Chloro Benzyl Cyclopropyl Amino Ethanol
Reactivity of the Amino Group in 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol
The nitrogen atom in this compound is tertiary, meaning it is bonded to three carbon atoms—specifically, the cyclopropyl (B3062369) ring, the benzyl (B1604629) group, and the ethanol (B145695) chain. This structural feature is central to its chemical reactivity.
Like other tertiary amines, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. It can readily accept a proton (H⁺) from an acid to form a quaternary ammonium (B1175870) salt. This reaction is a fundamental acid-base neutralization.
Acylation and sulfonylation are reactions that typically involve the replacement of a hydrogen atom on a primary or secondary amine with an acyl (-COR) or sulfonyl (-SO₂R) group, respectively. ncert.nic.in Since the amino group in this compound is tertiary, it lacks the necessary hydrogen atom for these reactions to occur at the nitrogen center.
Therefore, the compound is unreactive towards direct acylation and sulfonylation under standard conditions. Tertiary amines, however, are often employed as non-nucleophilic bases or catalysts in these types of reactions to neutralize the acidic byproducts (e.g., HCl) that are formed, thereby driving the reaction to completion. ncert.nic.in
Quaternization is a characteristic reaction of tertiary amines. It involves the alkylation of the amine, where the nitrogen atom uses its lone pair of electrons to attack an electrophilic alkylating agent, such as an alkyl halide. This process results in the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon groups and carries a positive formal charge. researchgate.netresearchgate.net
The reaction of this compound with an alkyl halide (R-X) proceeds via an Sₙ2 mechanism. The versatility of this reaction allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. scribd.com
| Alkylating Agent (R-X) | Product Name | Chemical Structure of Cation |
| Methyl Iodide (CH₃I) | N-(2-Chloro-benzyl)-N-cyclopropyl-N-(2-hydroxyethyl)-N-methylammonium iodide | [C₁₄H₂₁ClNO]⁺ |
| Ethyl Bromide (CH₃CH₂Br) | N-(2-Chloro-benzyl)-N-cyclopropyl-N-ethyl-N-(2-hydroxyethyl)ammonium bromide | [C₁₅H₂₃ClNO]⁺ |
| Benzyl Chloride (C₆H₅CH₂Cl) | N,N-Dibenzyl(2-chloro)-N-cyclopropyl-N-(2-hydroxyethyl)ammonium chloride | [C₂₀H₂₅ClNO]⁺ |
Reactivity of the Hydroxyl Group in this compound
The primary alcohol moiety (-CH₂OH) in the molecule is a site for several important chemical transformations, including esterification, etherification, and oxidation. The proximity of the tertiary amine can influence these reactions, sometimes acting as an intramolecular catalyst or a competing site for reagents.
Esterification: The primary hydroxyl group can be converted into an ester through reaction with various acylating agents. Common methods include reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine), which serves to neutralize the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification can be employed, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
Etherification: The hydroxyl group can also be transformed into an ether. A common method is the Williamson ether synthesis, which involves two steps: first, the deprotonation of the alcohol using a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide, followed by the reaction of this alkoxide with an alkyl halide. The choice of base is critical to avoid competing quaternization at the nearby nitrogen atom.
| Reaction Type | Reagent | Product Name |
| Esterification | Acetyl Chloride | 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethyl acetate |
| Esterification | Benzoyl Chloride | 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethyl benzoate (B1203000) |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-Methoxy-2-[(2-chloro-benzyl)-cyclopropyl-amino]-ethane |
| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide | 1-(Benzyloxy)-2-[(2-chloro-benzyl)-cyclopropyl-amino]-ethane |
The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. d-nb.info Care must be taken to select reagents that are chemoselective for the alcohol to prevent potential side reactions, such as N-oxidation of the tertiary amine.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations, will typically convert the primary alcohol to an aldehyde. The use of strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will lead to the formation of the corresponding carboxylic acid. nih.gov
| Oxidizing Agent | Product Class | Product Name | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | Aldehyde | 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-acetaldehyde | Anhydrous, mild conditions |
| Dess-Martin Periodinane | Aldehyde | 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-acetaldehyde | Room temperature, neutral pH |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid | Strong oxidation, often with heat |
| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid | Strong acid, aqueous conditions |
Chemical Transformations Involving the Cyclopropyl Moiety of this compound
The cyclopropyl group, a three-membered carbocycle, imparts significant ring strain to the molecule, making it susceptible to a variety of ring-opening reactions. This inherent reactivity is a key feature in the chemical behavior of this compound.
Ring-Opening Reactions and Mechanisms
The cyclopropane (B1198618) ring in N-cyclopropylamines can undergo cleavage under various conditions, most notably with acid catalysis. The mechanism for the acid-catalyzed ring-opening is often initiated by the protonation of a heteroatom, in this case, either the nitrogen of the amine or the oxygen of the hydroxyl group. stackexchange.comechemi.com Protonation of the hydroxyl group, for instance, would lead to a more favorable leaving group (water), which could facilitate the formation of a carbocation intermediate that triggers the ring-opening. stackexchange.comechemi.com
The reaction can proceed through an SN2-like mechanism where a nucleophile attacks one of the cyclopropyl carbons, leading to concerted ring opening. nih.gov The regioselectivity of the attack is influenced by the electronic and steric properties of the substituents on the cyclopropyl ring and the nitrogen atom. In the context of donor-acceptor cyclopropanes, ring-opening can also be initiated by Lewis acids, leading to 1,3-zwitterionic intermediates that can be trapped by various nucleophiles. researchgate.net While the subject molecule is not a classic donor-acceptor cyclopropane, the principles of activation via Lewis acids or Brønsted acids are relevant. acs.org
The fate of the cyclopropyl group can also be influenced by enzymatic action. For example, cytochrome P450-mediated oxidation of N-cyclopropylamines can lead to reactive ring-opened intermediates. hyphadiscovery.com This process is believed to proceed through a single electron transfer (SET) from the nitrogen atom, forming a highly reactive aminium cation radical, which subsequently undergoes ring cleavage. nih.gov
| Reaction Type | Conditions/Reagents | Proposed Intermediate | Typical Products | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Opening | Brønsted acids (e.g., H2SO4, TsOH) | Carbocation | Ring-opened alcohols, alkenes | stackexchange.comechemi.com |
| Lewis Acid-Promoted Opening | Lewis acids (e.g., Yb(OTf)3, AlCl3) | Zwitterionic intermediate | Annulated products, N-(2-halopropyl)amides | researchgate.netresearchgate.net |
| Nucleophilic Opening | Strong nucleophiles (e.g., indoles) with internal acid activation | Iminium ion | γ-substituted adducts | acs.org |
| Oxidative Opening | Cytochrome P450, Horseradish Peroxidase | Aminium cation radical | Ring-opened metabolites, covalent adducts | hyphadiscovery.comnih.gov |
Hydrogenation and Hydrogenolysis of the Cyclopropyl Ring
Catalytic hydrogenation is a common method for modifying molecules, but in the case of cyclopropyl-containing compounds, it can lead to either saturation of other functional groups or cleavage (hydrogenolysis) of the strained ring. The outcome is highly dependent on the catalyst and reaction conditions. organic-chemistry.org
For a molecule like this compound, catalytic hydrogenation presents a challenge of selectivity. The reaction could potentially affect the 2-chlorobenzyl group (debenzylation or dechlorination), the cyclopropyl ring (hydrogenolysis), or other reducible functional groups if present. Hydrogenolysis of benzyl groups attached to nitrogen is a well-established reaction, typically employing catalysts like Palladium on carbon (Pd/C). organicreactions.orgresearchgate.net Similarly, the cyclopropane ring can be cleaved under hydrogenation conditions, often with catalysts such as platinum or rhodium. youtube.com The selectivity often depends on factors like catalyst type, support, solvent, temperature, and hydrogen pressure.
| Catalyst | Typical Conditions | Primary Transformation | Potential Side Reactions | Reference |
|---|---|---|---|---|
| Pd/C | H2 (1 atm), RT, Methanol (B129727) | N-Debenzylation | Dechlorination | organicreactions.orgresearchgate.net |
| PtO2 (Adams' catalyst) | H2 (1-3 atm), RT, Acetic Acid | Aromatic Ring Hydrogenation | Cyclopropane Hydrogenolysis, N-Debenzylation | youtube.com |
| Rhodium (e.g., Rh/C) | H2 (low pressure), RT, various solvents | Aromatic Ring Hydrogenation | Cyclopropane Hydrogenolysis | youtube.com |
| Raney Nickel | H2 (50 psi), Methanolic Ammonia | Nitrile reduction (in precursors) | Less active for hydrogenolysis of C-C bonds | nih.gov |
Cyclopropanation Reactions for Analogous Structures
The synthesis of this compound analogs logically proceeds from allylic amine precursors. The Simmons-Smith reaction is a premier method for the cyclopropanation of alkenes, including allylic amines. mdpi.com The efficiency and diastereoselectivity of this reaction on allylic amines are significantly enhanced by the presence of a nearby chelating group, such as the hydroxyl group in an amino alcohol scaffold. acs.orgnih.gov This hydroxyl group can coordinate with the zinc reagent, directing the methylene (B1212753) transfer to the syn face of the double bond relative to the directing group. acs.org
Alternative methods for synthesizing cyclopropylamines include reactions involving metal-catalyzed decomposition of diazo compounds in the presence of an alkene or reactions with sulfonium (B1226848) ylides. researchgate.net Chiral phase-transfer catalysts have also been employed to achieve asymmetric cyclopropanation of chalcones and other Michael acceptors, which could be adapted for the synthesis of chiral cyclopropylamine (B47189) precursors. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Simmons-Smith Reaction | Diiodomethane (CH2I2) and Zinc-Copper couple (Zn-Cu) | Stereospecific; compatible with many functional groups. | mdpi.com |
| Furukawa Modification | Diethylzinc (Et2Zn) and CH2I2 | Often higher yields and cleaner reactions than traditional Simmons-Smith. | nih.gov |
| Directed Simmons-Smith | Et2Zn, CH2I2 on allylic amino alcohols | High diastereoselectivity due to hydroxyl group chelation. | acs.orgnih.govrsc.org |
| Catalytic Ylide Reaction | Stabilized sulfonium ylides, catalyst | Enantioselective synthesis is possible. | researchgate.net |
Reactivity of the 2-Chlorobenzyl Moiety of this compound
The 2-chlorobenzyl group features an aromatic ring that can participate in substitution reactions, with its reactivity profile dictated by the electronic properties of the chlorine atom and the benzylic substituent.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like chlorobenzene (B131634) is notoriously difficult and requires harsh conditions. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.
In the case of the 2-chlorobenzyl moiety, the aromatic ring lacks strong electron-withdrawing groups (like -NO2) in the ortho or para positions, which are typically required to stabilize the Meisenheimer complex and activate the ring towards nucleophilic attack. chemistrysteps.com Therefore, SNAr reactions on this ring are expected to be very slow and would likely require high temperatures and highly reactive nucleophiles. The benzylic substituent, being electron-donating by induction, would further slightly deactivate the ring towards nucleophilic attack. While concerted SNAr mechanisms have been proposed, they are more likely for heterocycles or highly activated systems. nih.gov
| Ring System | Nucleophile | Typical Conditions | Reactivity | Reference |
|---|---|---|---|---|
| Chlorobenzene | NH3, NaOH | High temperature (>300 °C), high pressure | Very Low | chemistrysteps.com |
| 1-Chloro-4-nitrobenzene | CH3O- | Methanol, ~50 °C | High | masterorganicchemistry.com |
| 1-Chloro-2,4-dinitrobenzene | R2NH | Ethanol, Room Temperature | Very High | libretexts.org |
| 2-Chlorotoluene | Strong bases (e.g., NaNH2) | Liquid NH3 (Benzyne mechanism) | Moderate (via elimination-addition) | fishersci.se |
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regiochemical outcome of the reaction on the 2-chlorobenzyl ring is determined by the directing effects of the two existing substituents: the chloro group and the alkyl side chain (-CH2-N(cyclopropyl)CH2CH2OH).
Chloro Group : The chlorine atom is a deactivating but ortho, para-directing substituent. libretexts.org Its deactivating nature stems from a strong electron-withdrawing inductive effect (-I), while its ortho, para-directing ability comes from a weaker electron-donating resonance effect (+M), which stabilizes the carbocation intermediate (sigma complex) when attack occurs at the ortho and para positions. vedantu.commsu.edu
Alkyl Group : The benzylamino side chain acts as an alkyl group, which is activating and ortho, para-directing due to its electron-donating inductive effect (+I). wikipedia.org
In 2-substituted chlorotoluenes (a good model for the target molecule), the incoming electrophile is directed by the combined influence of these two groups. The activating alkyl group directs to its ortho (position 6) and para (position 4) positions. The deactivating chloro group directs to its ortho (position 3) and para (position 5) positions. The positions are numbered with the benzylic carbon as C1 and the chlorine as C2. The most favorable positions for electrophilic attack are typically those activated by the stronger activating group and not sterically hindered. Therefore, substitution is most likely to occur at positions 4 and 6, which are para and ortho to the activating alkyl group, respectively. Position 5 (para to the chloro group) is also a potential site. quora.comlibretexts.org
| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale | Reference |
|---|---|---|---|---|
| Nitration | NO2+ | 4-Nitro-2-chlorobenzyl derivative | Attack at the position para to the activating alkyl group is electronically favored and less sterically hindered. | quora.comlibretexts.org |
| Halogenation (e.g., Bromination) | Br+ | 4-Bromo-2-chlorobenzyl derivative | Similar to nitration, the para position relative to the alkyl group is preferred. | msu.edu |
| Friedel-Crafts Alkylation | R+ | 4-Alkyl-2-chlorobenzyl derivative | Para substitution is favored to minimize steric hindrance. | quizlet.com |
| Friedel-Crafts Acylation | RCO+ | 4-Acyl-2-chlorobenzyl derivative | Strong steric demand of the acyl group heavily favors para substitution. | quizlet.com |
Benzylic Position Reactivity
The benzylic carbon atom in this compound, being directly attached to a benzene ring, is a site of enhanced reactivity. This heightened reactivity is primarily due to the ability of the aromatic ring to stabilize radical or cationic intermediates formed at this position through resonance. Key reactions at the benzylic position include oxidation and free-radical halogenation.
Oxidation:
The benzylic C-H bond is susceptible to oxidation by strong oxidizing agents. In analogous systems, such as 2-chlorobenzyl alcohol, oxidation readily converts the benzylic alcohol to the corresponding aldehyde. For this compound, the secondary benzylic amine structure suggests that oxidation would likely target the benzylic carbon. Depending on the reagents and reaction conditions, this could lead to the formation of a ketone by oxidation of the benzylic C-H bond, or potentially cleavage of the C-N bond under harsher conditions.
For instance, the oxidation of 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde (B119727) has been achieved with high yield using catalysts like nanomagnetic MgFe2O4 with an oxidant such as Oxone in water. researchgate.net While the amino-ethanol substituent will influence the reaction, a similar transformation of the benzylic carbon in the title compound is anticipated.
Table 1: Representative Conditions for Benzylic Oxidation of Analogous Compounds
| Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chlorobenzyl alcohol | MgFe2O4, Oxone | Water | Room Temp | 2-Chlorobenzaldehyde | >95 | researchgate.net |
| Toluene (B28343) | KMnO4 | Water, H+ | Heat | Benzoic Acid | High | General Textbook |
Note: The data for toluene and ethylbenzene (B125841) are provided as general examples of benzylic oxidation.
Free-Radical Bromination:
The benzylic position is also prone to free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective substitution of a hydrogen atom at the benzylic carbon with a bromine atom. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring. Studies on the benzylic bromination of various substituted toluenes have demonstrated the efficiency and selectivity of this reaction. gla.ac.ukresearchgate.net
Table 2: Typical Conditions for Benzylic Bromination
| Substrate | Reagent | Initiator | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Toluene | N-Bromosuccinimide (NBS) | AIBN or Light | CCl4 or CH2Cl2 | Benzyl bromide | gla.ac.uk |
Note: This table presents general conditions for benzylic bromination of related compounds, as specific data for this compound is not available.
Intramolecular Reactions and Rearrangements
The structure of this compound, with its multiple functional groups in proximity, allows for the possibility of intramolecular reactions and rearrangements, particularly under specific reaction conditions that could generate reactive intermediates.
Intramolecular Cyclization:
The presence of the N-(2-hydroxyethyl) group provides a nucleophilic hydroxyl group that could potentially participate in an intramolecular cyclization reaction. For instance, if the benzylic position were functionalized with a leaving group (e.g., a halide from a reaction described in 3.4.3), an intramolecular nucleophilic substitution could lead to the formation of a six-membered morpholine-type ring structure. While direct evidence for this compound is lacking, intramolecular cyclizations of β-amino and β-ammonio radicals are known to form bicyclic structures. nih.gov
Rearrangements Involving the Cyclopropyl Group:
The cyclopropylmethylamino moiety is known to be susceptible to rearrangement reactions, especially when a reactive intermediate is formed on the nitrogen or adjacent carbons. For example, studies on N-benzyl-N-cyclopropyl nitrenium ions, which could be conceptually formed through oxidation of the amine, show that these intermediates can undergo rearrangement. nih.govchemrxiv.org These rearrangements can involve the expansion of the cyclopropyl ring or elimination of ethylene (B1197577) to form an isonitrile. nih.govchemrxiv.org The only detectable product from the N-benzyl-N-cyclopropyl nitrenium ion was benzylisonitrile, which resulted from the elimination of ethylene. nih.govchemrxiv.org
Another potential rearrangement for a related structural motif is the nih.govchemrxiv.org sigmatropic rearrangement observed in N-benzyl-O-allylhydroxylamines. researchgate.net Although the substrate is different, this highlights the potential for sigmatropic rearrangements in molecules containing both benzyl and other small, strained or unsaturated groups attached to a nitrogen atom.
Table 3: Potential Intramolecular Reactions and Rearrangements
| Reaction Type | Potential Trigger | Key Intermediate | Potential Product(s) |
|---|---|---|---|
| Intramolecular Cyclization | Functionalization of benzylic position with a leaving group | Benzylic carbocation or radical | Morpholine-type heterocyclic compound |
| Cyclopropyl Ring Rearrangement | Oxidation of the amine | N-cyclopropyl nitrenium ion | Ring-expanded products, elimination products (e.g., isonitriles) |
Computational Chemistry and Theoretical Investigations of 2 2 Chloro Benzyl Cyclopropyl Amino Ethanol
Electronic Structure Calculations of 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol
The electronic structure of a molecule is fundamental to its chemical properties. Through methods like Density Functional Theory (DFT), we can gain a detailed picture of how electrons are distributed within this compound and the nature of its molecular orbitals.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability.
In this compound, the HOMO is predominantly localized on the electron-rich regions, specifically the nitrogen atom of the amino group and the aromatic ring. The LUMO, conversely, is expected to be distributed over the chlorobenzyl moiety, influenced by the electron-withdrawing nature of the chlorine atom. This distribution suggests that the molecule would likely engage in electrophilic attacks at the amino and phenyl sites, while nucleophilic attacks would target the benzyl (B1604629) group.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.21 | Nitrogen atom, Phenyl ring |
| LUMO | -0.89 | Chlorobenzyl group |
| HOMO-LUMO Gap | 5.32 | - |
Note: The data presented is representative of typical values for similar aromatic amines and is intended for illustrative purposes.
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities, such as nitrogen, oxygen, and chlorine. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution.
The MEP for this compound would show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen, oxygen, and chlorine atoms, indicating areas that are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton and the protons on the cyclopropyl (B3062369) ring, highlighting sites for potential nucleophilic interaction. This detailed charge mapping is invaluable for predicting intermolecular interactions and the molecule's binding behavior.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound allows it to adopt various three-dimensional shapes, or conformations. Understanding the energy associated with these different conformations is vital for predicting its biological activity and physical properties.
Torsional Scans and Rotational Barriers
The molecule possesses several rotatable bonds, and the rotation around these bonds is not free but is hindered by energy barriers. Torsional scans, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond, are used to quantify these rotational barriers.
Key rotational barriers would be associated with the C-N bond connecting the cyclopropyl group and the benzyl group to the nitrogen, as well as the C-C bond of the ethanol (B145695) side chain. The rotation around the benzyl-nitrogen bond, for example, would be influenced by steric hindrance between the bulky cyclopropyl and chlorobenzyl groups.
| Rotatable Bond | Dihedral Angle Range (°) | Calculated Rotational Barrier (kcal/mol) |
| Benzyl-Nitrogen | 0-360 | 5.8 |
| Cyclopropyl-Nitrogen | 0-360 | 4.2 |
| C-C (Ethanol) | 0-360 | 3.5 |
Note: The data is illustrative and represents typical energy barriers for similar molecular fragments.
Identification of Stable Conformers and Interconversion Pathways
By exploring the potential energy surface of the molecule, it is possible to identify the most stable, low-energy conformers. For this compound, stable conformations would likely involve arrangements that minimize steric clash between the substituent groups. For instance, a staggered conformation along the ethanol backbone and an orientation of the benzyl and cyclopropyl groups that maximizes their separation would be energetically favored.
Computational analysis can also map the pathways for interconversion between these stable conformers, providing insight into the molecule's dynamic behavior in solution.
Reaction Mechanism Elucidation using Computational Methods for this compound
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By modeling the transition states and intermediates, it is possible to determine the most likely reaction pathways and the associated energy barriers.
For this compound, potential reactions of interest could include N-dealkylation or oxidation of the amino group. A computational study could, for example, model the interaction with an oxidizing agent, identifying the transition state for the initial hydrogen abstraction from the nitrogen or the adjacent carbon atoms. The calculated activation energies for different potential pathways would reveal the most kinetically favorable reaction mechanism, offering a level of detail that is often challenging to obtain through experimental means alone.
Transition State Characterization for Key Transformations
In the computational analysis of this compound, the characterization of transition states is fundamental to understanding its reactivity. Key transformations, such as N-dealkylation, oxidation of the ethanol group, or nucleophilic substitution at the benzyl carbon, would be modeled using quantum chemical methods. For instance, in a hypothetical oxidation of the primary alcohol to an aldehyde, density functional theory (DFT) calculations would be employed to locate the transition state structure. This involves identifying a first-order saddle point on the potential energy surface, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of this transition state would reveal the bond-breaking and bond-forming processes, providing insight into the reaction mechanism at a molecular level.
Kinetic and Thermodynamic Parameters of Reactions
Following the characterization of reactants, products, and transition states, the kinetic and thermodynamic parameters for reactions involving this compound can be calculated. Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are determined from the computed electronic energies and vibrational frequencies. These values indicate the spontaneity and energy balance of a given transformation.
Kinetic parameters are derived from transition state theory. The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This parameter is crucial for determining the reaction rate constant (k) via the Arrhenius equation. For a hypothetical reaction, the calculated parameters could be presented as follows, illustrating the energy profile of the reaction pathway.
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -25.5 |
| Gibbs Free Energy of Reaction (ΔG) | -21.2 |
| Activation Energy (Ea) | +15.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSRR) and Substituent Effects on this compound and its Analogues
Hammett Parameter Correlations for Aryl Substituents
The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org For a series of analogues of this compound, where the chloro-substituent on the benzyl ring is varied (e.g., -NO2, -CN, -Br, -CH3, -OCH3), a linear free-energy relationship can be established. The Hammett equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. nih.gov
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value signifies acceleration by electron-donating groups. By plotting log(k/k₀) against the Hammett substituent constants (σ), a linear correlation can be obtained, providing insights into the electronic demands of the reaction's transition state. science.govnih.gov
| Substituent (R) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |
| -NO₂ | 0.78 | 4.5 | 0.65 |
| -CN | 0.66 | 3.2 | 0.51 |
| -Br | 0.23 | 1.5 | 0.18 |
| -H | 0.00 | 1.0 | 0.00 |
| -CH₃ | -0.17 | 0.6 | -0.22 |
| -OCH₃ | -0.27 | 0.4 | -0.40 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a potential Hammett correlation.
Theoretical Spectroscopic Property Prediction of this compound
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational chemistry allows for the a priori prediction of NMR spectra, which can be a powerful tool for structure verification and analysis. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ). The process involves optimizing the molecular geometry of this compound and then computing the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
Furthermore, the influence of different substituents on the aryl ring on the chemical shifts of nearby nuclei can be systematically studied. kchem.org For instance, the calculated ¹³C chemical shifts of the benzylic carbon and the carbons of the cyclopropyl group would be expected to show a correlation with the electronic nature of the substituent on the benzene (B151609) ring.
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Benzylic CH₂ | 58.2 | 57.9 |
| N-CH₂ (ethanol) | 55.1 | 54.8 |
| O-CH₂ (ethanol) | 60.5 | 60.1 |
| Cyclopropyl CH | 35.4 | 35.0 |
| Cyclopropyl CH₂ | 8.9 | 8.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Analysis (Infrared and Raman)
A comprehensive vibrational frequency analysis provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For this compound, this analysis involves the calculation and interpretation of its infrared (IR) and Raman spectra. While specific, dedicated experimental and computational studies on this exact molecule are not prevalent in publicly available literature, a robust theoretical analysis can be constructed based on well-established computational chemistry methods and data from structurally analogous compounds.
Theoretical vibrational analyses are typically performed using quantum chemical calculations, most notably Density Functional Theory (DFT). nih.gov Methods like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are standard for optimizing the molecular geometry to its lowest energy state and subsequently calculating the harmonic vibrational frequencies. nih.govmdpi.com The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, scissoring, wagging, and torsional motions of the atoms. theaic.org These theoretical spectra for both IR and Raman activity can then be compared with experimental data, if available, or used to predict the spectral features of the molecule. nih.govosti.gov
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: the 2-chlorobenzyl group, the cyclopropyl ring, the tertiary amine, and the primary alcohol.
Vibrations of the 2-Chlorobenzyl Group: The substituted benzene ring gives rise to a number of characteristic bands.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. For a related compound, 2,6-dichlorobenzyl alcohol, these modes were calculated with DFT to be around 3127-3095 cm⁻¹ and observed in the Raman spectrum at 3094 cm⁻¹. theaic.org
C-C Stretching: Aromatic C-C stretching vibrations typically occur in the 1625–1430 cm⁻¹ range. mdpi.com
Ring Breathing Mode: A characteristic ring breathing mode for the phenyl ring is anticipated. In 2,6-dichlorobenzyl alcohol, this was observed in the IR spectrum at 729 cm⁻¹. theaic.org
C-Cl Stretching: The carbon-chlorine stretching vibration is a key marker for this group. For simple organic chlorine compounds, this absorption is found in the 800-700 cm⁻¹ region. theaic.org DFT calculations for similar chlorinated benzyl derivatives have assigned C-Cl stretching modes at 808 and 788 cm⁻¹. theaic.org
CH₂ Group Vibrations: The methylene (B1212753) (CH₂) bridge between the phenyl ring and the nitrogen atom will exhibit asymmetric and symmetric stretching modes near 3000-2900 cm⁻¹. theaic.org Scissoring and wagging vibrations are also expected around 1455 cm⁻¹ and 1350 cm⁻¹, respectively. theaic.org
Vibrations of the Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group has distinct vibrational signatures.
CH₂ Stretching: The CH₂ groups in the cyclopropyl ring have stretching vibrations that typically appear at high wavenumbers, often above 3000 cm⁻¹.
Ring Deformation Modes: The cyclopropyl ring itself has characteristic "breathing" and deformation modes, which are often found in the 1200-1000 cm⁻¹ region and below 900 cm⁻¹. Detailed studies on cyclopropylamine (B47189) and its derivatives provide a basis for these assignments. acs.orgirb.hr
Vibrations of the Amino-Ethanol Moiety: The N-substituted ethanol portion of the molecule also contributes specific vibrational bands.
O-H Stretching: The hydroxyl (O-H) group gives rise to a strong, and often broad, stretching band in the IR spectrum, typically in the 3600-3200 cm⁻¹ range. The exact position and broadening are sensitive to hydrogen bonding. mdpi.com
C-N Stretching: The stretching vibration of the C-N bonds (both cyclopropyl-N and benzyl-N) is expected in the 1250-1020 cm⁻¹ region. In aromatic amines, the C-N stretching is often observed around 1276 cm⁻¹. researchgate.net
C-O Stretching: The C-O stretching of the primary alcohol is typically found in the 1260-1000 cm⁻¹ range. For benzyl alcohol derivatives, this mode has been assigned near 1167 cm⁻¹. theaic.org
N-H Stretching (if applicable): In the case of secondary amines, N-H stretching occurs around 3300-3500 cm⁻¹. For the tertiary amine in the title compound, this mode is absent.
The tables below summarize the expected characteristic vibrational frequencies for this compound based on theoretical calculations and experimental data from analogous structures.
Table 1: Predicted Infrared (IR) Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H stretch | Ethanol |
| 3100 - 3000 | C-H stretch (aromatic) | 2-Chlorobenzyl |
| 3000 - 2900 | C-H stretch (aliphatic) | Benzyl CH₂, Cyclopropyl, Ethanol |
| 1625 - 1430 | C-C stretch (aromatic ring) | 2-Chlorobenzyl |
| ~1455 | CH₂ scissoring | Benzyl CH₂ |
| ~1350 | CH₂ wagging | Benzyl CH₂ |
| 1250 - 1020 | C-N stretch | Amine |
| 1260 - 1000 | C-O stretch | Ethanol |
| 1200 - 1000 | Ring deformation | Cyclopropyl |
| 800 - 700 | C-Cl stretch | 2-Chlorobenzyl |
| ~730 | Ring breathing | 2-Chlorobenzyl |
Table 2: Predicted Raman Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch (aromatic) | 2-Chlorobenzyl |
| 3000 - 2900 | C-H stretch (aliphatic) | Benzyl CH₂, Cyclopropyl, Ethanol |
| 1625 - 1430 | C-C stretch (aromatic ring) | 2-Chlorobenzyl |
| 1250 - 1020 | C-N stretch | Amine |
| 1200 - 1000 | Ring deformation | Cyclopropyl |
| 800 - 700 | C-Cl stretch | 2-Chlorobenzyl |
| ~730 | Ring breathing | 2-Chlorobenzyl |
A full theoretical analysis would involve calculating the potential energy distribution (PED) for each vibrational mode to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each frequency, providing a more precise and unambiguous assignment of the spectral bands. mdpi.com
Metabolic and Biochemical Transformation Studies in Vitro of 2 2 Chloro Benzyl Cyclopropyl Amino Ethanol
Enzymatic Biotransformation Pathways (In Vitro)
In vitro models are essential for identifying the primary routes of metabolism. These studies typically involve incubating the compound with liver microsomes, hepatocytes, or recombinant enzymes to simulate physiological conditions.
Oxidative Metabolism via Cytochrome P450 Enzymes in In Vitro Models
The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of oxidative metabolism for a vast array of xenobiotics. For 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol, several oxidative reactions could be anticipated:
Hydroxylation: The aromatic ring of the 2-chlorobenzyl group and the cyclopropyl (B3062369) ring are potential sites for hydroxylation.
N-dealkylation: Cleavage of the cyclopropyl or the 2-chlorobenzyl group from the nitrogen atom is a common metabolic pathway.
Oxidation of the ethanol (B145695) side chain: The primary alcohol of the ethanol moiety could be oxidized to an aldehyde and further to a carboxylic acid.
Data from such studies would typically be presented in a table format, quantifying the formation of various metabolites over time.
Table 1: Hypothetical Oxidative Metabolites of this compound in Human Liver Microsomes
| Putative Metabolite | Metabolic Reaction | Enzyme System |
| 2-{[Cyclopropyl-(2-chloro-benzyl)-amino]-acetaldehyde} | Alcohol Oxidation | CYP450, ADH |
| [Cyclopropyl-(2-chloro-benzyl)-amino]-acetic acid | Aldehyde Oxidation | ALDH |
| 2-(Cyclopropylamino)-ethanol | N-debenzylation | CYP450 |
| 2-[(2-Chloro-benzyl)-amino]-ethanol | N-decyclopropylation | CYP450 |
| 2-[(2-Chloro-5-hydroxy-benzyl)-cyclopropyl-amino]-ethanol | Aromatic Hydroxylation | CYP450 |
This table is illustrative and based on general metabolic principles, not on experimental data for the specific compound.
Conjugation Reactions in In Vitro Models
Phase II conjugation reactions are crucial for increasing the water solubility of xenobiotics and facilitating their excretion. Key conjugation pathways to investigate for this compound and its oxidative metabolites would include:
Glucuronidation: The hydroxyl group of the ethanol moiety and any hydroxylated metabolites are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: Sulfotransferases (SULTs) could also catalyze the conjugation of a sulfate (B86663) group to the ethanol's hydroxyl function.
Role of Specific Enzyme Systems in the Biotransformation of this compound (In Vitro)
Pinpointing the specific enzymes responsible for the metabolism of a compound is a critical step in understanding its disposition and potential for drug-drug interactions.
Monoamine Oxidase (MAO) Activity on the Aminoethanol Moiety (In Vitro)
Monoamine oxidases (MAO-A and MAO-B) are involved in the metabolism of various amines. It would be pertinent to investigate whether the amino group in this compound or its dealkylated metabolites can serve as a substrate for MAO, leading to oxidative deamination.
Esterase/Amidase Activity on Potential Derivatives (In Vitro)
Should the ethanol side chain be a site for the formation of an ester-containing metabolite (for example, through conjugation with an endogenous carboxylic acid), the role of esterases in its subsequent hydrolysis would need to be characterized. This would involve in vitro assays with purified esterases or cellular fractions rich in these enzymes.
Reductase Activity on the Benzyl (B1604629) or Cyclopropyl Rings (In Vitro)
In vitro studies using subcellular fractions, such as microsomes and cytosol, are crucial for investigating the reductive metabolism of xenobiotics. For this compound, reductase activity could theoretically target either the 2-chlorobenzyl or the cyclopropyl moiety.
The 2-chlorobenzyl group may undergo reductive dehalogenation, a metabolic pathway observed for some halogenated aromatic compounds. This reaction, catalyzed by cytochrome P450 enzymes under anaerobic conditions or by other reductases, would lead to the formation of a benzyl-substituted metabolite. However, this is generally considered a minor metabolic pathway for chlorinated aromatic rings in aerobic in vitro systems.
The cyclopropyl ring is generally considered stable to reduction. Due to its strained ring structure, it is more susceptible to oxidative pathways. While some enzymes, like those in the radical SAM superfamily, can catalyze reactions involving cyclopropyl groups, reductive ring opening is not a commonly reported metabolic pathway in typical in vitro drug metabolism studies.
Therefore, significant reductase activity on either the benzyl or cyclopropyl rings of this compound is considered unlikely under standard in vitro metabolic conditions.
Investigation of Metabolic Stability in Microsomal and Cellular Assays (In Vitro)
Microsomal stability assays are a primary tool for assessing the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. In these assays, the disappearance of the parent compound is monitored over time upon incubation with liver microsomes and NADPH, a necessary cofactor for CYP activity.
For this compound, several metabolic reactions could contribute to its depletion in a microsomal assay. The N-cyclopropyl and N-benzyl groups are potential sites for oxidative metabolism. N-dealkylation is a common metabolic pathway for N-benzyl compounds, which would result in the cleavage of the benzyl group. nih.govnih.gov Similarly, N-dealkylation of the cyclopropyl group can occur. hyphadiscovery.com The cyclopropyl group itself, while often used to block metabolism, can undergo oxidation to form hydroxylated metabolites. hyphadiscovery.com Aromatic hydroxylation of the chlorobenzyl ring is also a possible metabolic route.
Table 1: Hypothetical Microsomal Stability of this compound
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
|---|---|---|
| Human | 45 | 30.8 |
| Rat | 62 | 22.4 |
| Mouse | 85 | 16.3 |
Hepatocyte incubation studies provide a more comprehensive picture of in vitro metabolism, as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes. In addition to the oxidative reactions observed in microsomes, hepatocytes can perform conjugation reactions, such as glucuronidation and sulfation, on the parent compound or its Phase I metabolites.
In the case of this compound, the primary alcohol functional group is a likely site for glucuronidation. Hydroxylated metabolites formed during Phase I metabolism can also undergo subsequent conjugation. Hepatocyte studies would also provide insights into the potential for the formation of reactive metabolites through pathways such as glutathione (B108866) (GSH) conjugation, which has been observed for some N-cyclopropylamines. hyphadiscovery.com
The data from hepatocyte incubations can be used to estimate hepatic clearance and to identify the major metabolic pathways in a more physiologically relevant in vitro system.
Table 2: Hypothetical Metabolic Profile in Human Hepatocytes
| Metabolite Type | Percentage of Total Metabolites |
|---|---|
| N-debenzylated | 35% |
| N-decyclopropylated | 15% |
| Hydroxylated (ring) | 20% |
| O-glucuronide (parent) | 25% |
| Other | 5% |
Metabolite Identification and Characterization (In Vitro)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary analytical technique for the identification and characterization of drug metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.
For this compound, the expected mass shifts for common metabolic transformations would be:
Hydroxylation: +16 Da
N-debenzylation: -90 Da (loss of C7H6)
N-decyclopropylation: -41 Da (loss of C3H5)
Glucuronidation: +176 Da
The fragmentation pattern of the parent compound in MS/MS would be characterized and compared to the fragmentation patterns of the observed metabolites to elucidate their structures. For example, the loss of the chlorobenzyl group or the cyclopropyl group in the MS/MS spectrum of a metabolite would confirm its identity.
Chromatographic separation is essential for resolving the parent compound from its various metabolites before mass spectrometric analysis. Reversed-phase high-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.
The separation of this compound and its potential metabolites would be based on their polarity. The parent compound is relatively lipophilic. Phase I metabolites, such as hydroxylated and N-dealkylated products, are generally more polar and would therefore elute earlier from a reversed-phase column. Phase II metabolites, such as glucuronide conjugates, are significantly more polar and would have the shortest retention times.
The choice of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) gradient with water and additives like formic acid or ammonium (B1175870) formate), and gradient elution profile are optimized to achieve the best possible separation of all components in the sample.
Structural Analogue and Derivative Studies of 2 2 Chloro Benzyl Cyclopropyl Amino Ethanol
Synthesis and Characterization of Structural Analogues
The synthesis of analogues of 2-[(2-chloro-benzyl)-cyclopropyl-amino]-ethanol can be approached through several established synthetic routes, primarily involving the alkylation of a primary or secondary amine. A common strategy involves the sequential N-alkylation of cyclopropylamine (B47189). This can be achieved by first reacting cyclopropylamine with 2-chlorobenzyl chloride, followed by the introduction of a two-carbon unit, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to form the final aminoethanol scaffold. Alternatively, reductive amination of a suitable aldehyde or ketone with cyclopropylamine can also be employed.
Modifications on the 2-Chlorobenzyl Moiety
For instance, the replacement of the chlorine atom with other halogens (e.g., bromine, fluorine) or with alkyl, alkoxy, or nitro groups can be achieved by starting with the appropriately substituted benzyl (B1604629) halide. The synthesis would follow a similar pathway, reacting the substituted benzyl chloride or bromide with N-cyclopropylethanolamine.
Below is a table of representative analogues with modifications on the benzyl moiety, illustrating the diversity that can be achieved.
| Compound Name | Modification on Benzyl Moiety |
| 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol | Chlorine at position 2 replaced with Bromine |
| 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol | Chlorine shifted from position 2 to 4 |
| 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol | Chlorine at position 2 replaced with a methyl group at position 3 |
| 2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol | Chlorine at position 2 replaced with a methylsulfanyl group at position 4 |
| 2-[Benzyl(cyclopropylmethyl)amino]ethanol | Unsubstituted benzyl group |
Variations on the Cyclopropyl (B3062369) Group
The cyclopropyl group is a key feature of the molecule, imparting significant conformational rigidity and influencing its metabolic stability. Its unique electronic properties, with partial sp2 character, can also contribute to molecular interactions. Variations on this group, while synthetically more challenging, could involve its replacement with other small cycloalkyl groups such as cyclobutyl or cyclopentyl. Such changes would alter the steric bulk and the conformational constraints imposed on the nitrogen atom.
The incorporation of a cyclopropyl moiety is a known strategy in drug design to enhance metabolic stability, as the C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl groups. Furthermore, the rigidity of the cyclopropyl group can help to lock the molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target.
Alterations to the Aminoethanol Scaffold
The aminoethanol portion of the molecule provides a hydrophilic center and a hydroxyl group that can participate in hydrogen bonding. Modifications to this scaffold could include extending the carbon chain to an aminopropanol (B1366323) or aminobutanol, or introducing substituents on the carbons of the ethanolamine (B43304) unit. Such changes would alter the distance and spatial relationship between the nitrogen atom and the hydroxyl group, which could be critical for specific interactions.
The synthesis of these modified scaffolds would typically involve the reaction of the N-(2-chlorobenzyl)-N-cyclopropylamine intermediate with different epoxides (e.g., propylene (B89431) oxide) or haloalcohols (e.g., 3-chloropropanol).
Structure-Activity Relationship (SAR) Studies on Analogues (Theoretical Principles)
While specific biological activity data for this compound and its analogues are not detailed in publicly available research, the principles of SAR can be applied to hypothesize how structural modifications would likely impact its molecular interactions and reactivity.
Impact of Substituent Effects on Reactivity and Interactions
The electronic nature of substituents on the 2-chlorobenzyl ring is expected to have a profound effect on the molecule's properties. Electron-withdrawing groups, such as nitro or cyano groups, would decrease the electron density on the phenyl ring and could influence the pKa of the tertiary amine. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, would increase the electron density. These electronic modifications can affect how the molecule interacts with biological targets, for instance, by altering the strength of cation-π or hydrogen bond interactions.
The position of the substituent is also crucial. An ortho substituent, as in the parent compound, can exert steric hindrance that restricts the rotation around the benzyl-nitrogen bond, influencing the molecule's preferred conformation. Meta and para substituents would have a more purely electronic effect without this direct steric influence.
The following table outlines the theoretical impact of different substituent types on the properties of the benzyl moiety.
| Substituent Type | Example | Expected Electronic Effect | Potential Impact on Interactions |
| Electron-Withdrawing | -NO2, -CN, -Cl | Decreases electron density on the phenyl ring | May alter cation-π interactions, influence pKa of the amine |
| Electron-Donating | -CH3, -OCH3, -NH2 | Increases electron density on the phenyl ring | May enhance cation-π interactions, influence pKa of the amine |
| Halogens | -F, -Br, -I | Inductive electron withdrawal, weak resonance donation | Can participate in halogen bonding, alters lipophilicity |
| Bulky Groups | -t-butyl | Steric hindrance | Can influence binding by either fitting into or clashing with a binding pocket |
Molecular Interactions and Binding Studies (Theoretical/In Vitro Assays on Analogues)
Theoretical and in vitro studies on structural analogues of this compound have provided valuable insights into their potential molecular interactions and receptor binding profiles. Although direct studies on the title compound are not extensively available in the public domain, research on related molecules featuring key structural motifs such as the N-benzyl, cyclopropylamine, and ethanolamine groups helps to elucidate the structure-activity relationships (SAR) that govern their biological activity.
Ligand-Protein Interaction Modeling
Computational modeling and docking studies on analogues have been instrumental in predicting their binding modes and identifying key interactions with protein targets. These theoretical approaches allow for a rational understanding of how structural modifications might influence binding affinity and selectivity.
One area of investigation has been on derivatives of 2-phenylcyclopropylmethylamine (PCPMA), which share the core cyclopropylamine structure. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking simulations have been employed to study their interactions with the Dopamine D₃ Receptor (D₃R), a target for neuropsychiatric disorders. nih.gov These studies revealed that steric, electrostatic, and hydrophobic fields are critical for the binding of these ligands to D₃R. nih.gov
Molecular docking simulations of PCPMA derivatives within the D₃R binding pocket have highlighted specific interactions. For instance, the amine group is often predicted to form a crucial salt bridge with a conserved aspartate residue (Asp110) in the third transmembrane domain (TM3) of the receptor, a common anchoring point for aminergic G-protein coupled receptor (GPCR) ligands. The cyclopropyl and phenyl rings are positioned within a hydrophobic pocket formed by various amino acid residues. The substituents on the phenyl ring can further modulate the binding affinity through additional interactions. For example, certain substitutions can lead to favorable van der Waals contacts or hydrogen bonds with residues in the binding site, thereby enhancing potency. nih.gov
The following table summarizes the key predicted interactions for a representative PCPMA analogue with the Dopamine D₃ Receptor based on molecular modeling studies.
| Ligand Moiety | Interacting Residue(s) in D₃R | Type of Interaction |
| Amine Group | Asp110 | Salt Bridge / Hydrogen Bond |
| Phenyl Ring | Val111, Cys114, Phe345, Phe346 | Hydrophobic (π-π stacking) |
| Cyclopropyl Group | Leu189, Trp342 | Hydrophobic |
This interactive table is based on data from theoretical modeling studies of 2-phenylcyclopropylmethylamine derivatives with the Dopamine D₃ Receptor. nih.gov
These modeling studies suggest that the cyclopropyl group helps to orient the molecule within the binding pocket, contributing to a more favorable binding entropy. acs.org The benzyl group, particularly when substituted, can then be tailored to exploit specific subpockets within the receptor, leading to improved affinity and selectivity.
Receptor Binding Assays (In Vitro on Analogues)
In vitro receptor binding assays are essential for confirming the predictions from molecular modeling and for quantifying the affinity of a compound for its biological target. Studies on various analogues containing the N-benzyl and cyclopropylmethyl moieties have demonstrated significant binding to several receptor systems, most notably opioid and serotonin (B10506) receptors.
Derivatives of 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone, which feature the N-cyclopropylmethyl group, have been evaluated for their binding affinities at mu (MOP), kappa (KOP), delta (DOP), and nociceptin/orphanin FQ peptide (NOP) receptors. frontiersin.org These assays, typically conducted using radioligand displacement methods with membranes from cells expressing the specific human receptor, have shown that many of these ligands exhibit high affinity for the classical opioid receptors and, interestingly, moderate affinity for the NOP receptor. frontiersin.org The introduction of different acyl groups at the 14-position of the morphinone (B1233378) scaffold was found to substantially increase the binding affinity at NOP receptors without significantly affecting the affinity for MOP, DOP, and KOP receptors. frontiersin.org
Similarly, studies on a series of N-benzylated-5-methoxytryptamine analogues have shed light on the role of the N-benzyl group in receptor recognition. These compounds were tested for their affinity at a broad range of serotonin (5-HT) receptors. The results indicated a high affinity primarily for the 5-HT₂ receptor family. nih.gov For instance, the introduction of a 3-iodobenzyl group resulted in a subnanomolar affinity for the 5-HT₂ₐ receptor. nih.gov These findings underscore that the nature and position of substituents on the benzyl ring are critical determinants of binding affinity and selectivity. nih.gov
The table below presents a summary of in vitro binding data for representative structural analogues at various receptors.
| Analogue Class | Specific Compound Example | Receptor Target | Binding Affinity (Kᵢ, nM) |
| 2-Phenylcyclopropylmethylamine | (1R,2R)-30q | Dopamine D₃ | 2.2 |
| N-Cyclopropylmethyl Morphinone | Compound 7c | MOP | High Affinity |
| N-Cyclopropylmethyl Morphinone | Compound 7c | KOP | High Affinity |
| N-Cyclopropylmethyl Morphinone | Compound 7c | DOP | High Affinity |
| N-Cyclopropylmethyl Morphinone | Compound 7c | NOP | Moderate Affinity |
| N-Benzyl Tryptamine | N-(3-iodobenzyl)-5-methoxytryptamine | 5-HT₂ₐ | < 1.0 |
This interactive table summarizes binding affinity data from in vitro assays on various structural analogues. "High Affinity" and "Moderate Affinity" are used where specific Kᵢ values were not explicitly stated in the source material. nih.govfrontiersin.orgnih.gov
These in vitro findings, in conjunction with theoretical modeling, provide a foundational understanding of the SAR for this class of compounds. They demonstrate that the combination of a cyclopropylamine moiety, which can confer metabolic stability and favorable binding conformations, with a variously substituted benzyl group, which can be fine-tuned for specific receptor interactions, is a promising strategy for developing potent and selective ligands. acs.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, stoichiometry) and purification techniques. For instance, continuous flow reactors and advanced chromatography (e.g., HPLC) can enhance purity . Using anhydrous conditions during reduction reactions (e.g., with LiAlH₄) minimizes hydrolysis byproducts . Monitoring reaction progress via TLC or NMR ensures intermediate stability.
Q. What spectroscopic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C-Cl, NH, OH) and confirm cyclopropane ring vibrations .
- NMR (¹H/¹³C) : Assign protons and carbons, particularly the cyclopropyl and benzyl moieties. Compare experimental shifts with DFT-predicted values for validation .
- Mass Spectrometry (HRMS) : Verify molecular formula and detect fragmentation patterns .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (PAC-1: 0.11 ppm) .
- Emergency Measures : For spills, absorb with inert materials (e.g., diatomite) and neutralize with appropriate agents. Contaminated waste must comply with EPA disposal guidelines .
- Ventilation : Ensure continuous airflow to prevent vapor accumulation .
Q. What factors should be considered when selecting solvents for reactions involving this compound?
- Methodological Answer : Prioritize solvents that dissolve the compound without reacting (e.g., chloroform, as noted in solubility studies) . Avoid aqueous systems due to poor water solubility . Test solvent compatibility via small-scale trials to assess stability and byproduct formation.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Molecular Geometry : Optimize the structure using B3LYP/6-311++G(d,p) basis sets to calculate bond lengths, angles, and charge distribution .
- Reactivity Analysis : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .
- Tautomerization Studies : Model possible tautomers and assess their stability under varying pH conditions .
Q. What analytical strategies are effective in identifying and quantifying byproducts formed during the synthesis of this compound?
- Methodological Answer :
- GC-MS : Separate volatile byproducts (e.g., chlorinated intermediates) and match fragmentation patterns with libraries .
- HPLC-PDA : Quantify non-volatile impurities using reverse-phase columns and diode array detection .
- X-ray Crystallography : Resolve ambiguous structures of crystalline byproducts .
Q. How should researchers address contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, IR, XRD) .
- Computational Validation : Compare experimental spectra with DFT simulations to resolve ambiguities .
- Peer Review : Engage collaborators to independently reproduce results and identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
